![molecular formula C19H13Cl2N3O3 B5248951 methyl {5-chloro-6-[(1-chloro-2-naphthyl)oxy]-1H-benzimidazol-2-yl}carbamate CAS No. 330220-74-1](/img/structure/B5248951.png)

methyl {5-chloro-6-[(1-chloro-2-naphthyl)oxy]-1H-benzimidazol-2-yl}carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

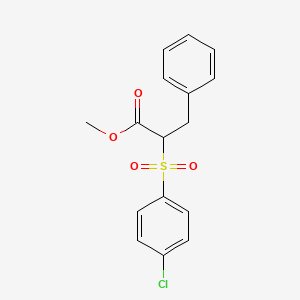

“Methyl {5-chloro-6-[(1-chloro-2-naphthyl)oxy]-1H-benzimidazol-2-yl}carbamate” is a chemical compound with the molecular formula C19H13Cl2N3O3 . It has an average mass of 402.231 Da and a mono-isotopic mass of 401.033386 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring substituted with a carbamate group and a naphthyl group. The naphthyl group is further substituted with a chlorine atom .作用机制

Target of Action

The primary targets of ChemDiv1_010545 are currently unknown. The compound is part of ChemDiv’s library of small molecule covalent inhibitors . Covalent inhibitors form a stable, irreversible bond with their target enzyme or receptor . This unique mechanism of action leads to prolonged and often more potent inhibition .

Mode of Action

ChemDiv1_010545, as a covalent inhibitor, operates by forming a stable, irreversible bond with its target enzyme or receptor . This covalent bond formation leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency . Unlike non-covalent inhibitors that may require frequent dosing due to transient interactions, covalent inhibitors ensure sustained activity at the target site, reducing the potential for resistance development by effectively shutting down key molecular pathways .

Biochemical Pathways

Covalent inhibitors like chemdiv1_010545 are known to shut down key molecular pathways by forming a stable, irreversible bond with their target enzyme or receptor .

Pharmacokinetics

Covalent inhibitors offer significant advantages in pharmacology, primarily due to their ability to form a permanent bond with target enzymes or receptors, which ensures a long-lasting therapeutic effect . This irreversible mode of action can be highly beneficial in reducing the frequency of dosing, enhancing patient compliance, and improving the overall effectiveness of treatments .

Result of Action

Covalent inhibitors like chemdiv1_010545 are known to cause prolonged and often more potent inhibition of their target enzyme or receptor, leading to greater therapeutic efficacy and dosage efficiency .

属性

IUPAC Name |

methyl N-[6-chloro-5-(1-chloronaphthalen-2-yl)oxy-1H-benzimidazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O3/c1-26-19(25)24-18-22-13-8-12(20)16(9-14(13)23-18)27-15-7-6-10-4-2-3-5-11(10)17(15)21/h2-9H,1H3,(H2,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBPHMYWBMZFFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C4=CC=CC=C4C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[benzyl-(4-fluorophenyl)sulfonylamino]-N,N-diethylacetamide](/img/structure/B5248878.png)

![2-methoxy-4-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B5248881.png)

![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5248885.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide trifluoroacetate](/img/structure/B5248899.png)

![1-[(4-butoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5248905.png)

![ethyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5248917.png)

![2-chloro-N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide](/img/structure/B5248921.png)

![N-[2-(4-methoxyphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B5248922.png)

![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide](/img/structure/B5248949.png)

![3-(3-nitrophenyl)-2-thioxo-5-({5-[2-(trifluoromethoxy)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5248955.png)